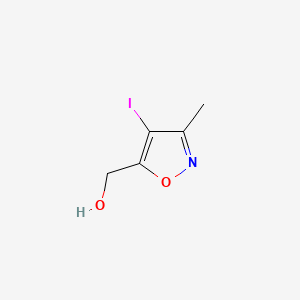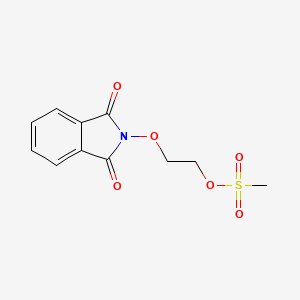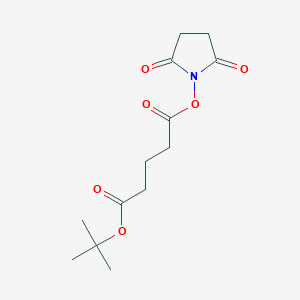
(4-Iodo-3-methylisoxazol-5-yl)methanol
Overview
Description
(4-Iodo-3-methylisoxazol-5-yl)methanol, often referred to as IMM, is a synthetic compound that has been used in scientific research for decades. IMM is a versatile compound that has been used in a variety of applications, ranging from medicinal chemistry to biochemistry. It is a versatile compound that has been used in a variety of applications, ranging from medicinal chemistry to biochemistry. IMM is known for its ability to alter the structure and properties of other compounds, making it an invaluable tool for research.
Scientific Research Applications
Synthesis of Novel Derivatives
(4-Iodo-3-methylisoxazol-5-yl)methanol plays a role in the synthesis of novel compounds. For example, it has been used in the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives with cytotoxic activity against human cancer cell lines (Rao et al., 2014). Additionally, it contributes to the synthesis of S-β-D-glucosides containing 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols (Chao & Wang, 2013).
Electron Spin Resonance Studies
In the field of electron spin resonance, the compound has been involved in studies of electron capture processes. Specifically, it has been part of research on the radical anions of halogenoimidazoles and their behavior in solutions like methanol (Symons & Bowman, 1990).
Catalytic Methods
This compound finds applications in catalysis. It has been used in the development of a RuCl3-catalyzed method for N-Methylation of amines using methanol as both a C1 synthon and H2 source (Sarki et al., 2021).
Photolysis Research
In photolysis research, the compound has been studied for its behavior when exposed to light. Research includes the photolysis of 3-hydroxyisoxazoles in methanol, revealing the formation of specific products (Nakagawa et al., 1974).
Chemical Synthesis
In chemical synthesis, this compound is a key intermediate. For instance, it has been used in the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a potential precursor for biomimetic chelating ligands (Gaynor et al., 2023).
Biological Applications
In biology, the compound has found use in engineering E. coli for the conversion of methanol to specialty chemicals, highlighting its potential in biotechnological applications (Whitaker et al., 2017).
properties
IUPAC Name |
(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROZXJJWOCEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)






